molecular formula C25H21F2N3O4 B11066365 2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11066365
M. Wt: 465.4 g/mol
InChI Key: YCKYTEPNMYALEN-UHFFFAOYSA-N
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Description

2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorobenzyl and fluorophenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidine
  • 2-(4-methoxyphenyl)-3-(3-fluorobenzyl)-1-(4-fluorophenyl)imidazolidine

Uniqueness

2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide stands out due to its specific combination of fluorobenzyl and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H21F2N3O4

Molecular Weight

465.4 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H21F2N3O4/c1-34-21-11-7-19(8-12-21)28-23(31)14-22-24(32)30(20-9-5-17(26)6-10-20)25(33)29(22)15-16-3-2-4-18(27)13-16/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

YCKYTEPNMYALEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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